molecular formula C13H20O4 B1371277 3-[4-(Methoxycarbonyl)bicyclo[2.2.2]oct-1-yl]propanoic acid

3-[4-(Methoxycarbonyl)bicyclo[2.2.2]oct-1-yl]propanoic acid

Cat. No. B1371277
M. Wt: 240.29 g/mol
InChI Key: ZPNGPMYNCFCZCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(Methoxycarbonyl)bicyclo[2.2.2]oct-1-yl]propanoic acid is a useful research compound. Its molecular formula is C13H20O4 and its molecular weight is 240.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[4-(Methoxycarbonyl)bicyclo[2.2.2]oct-1-yl]propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[4-(Methoxycarbonyl)bicyclo[2.2.2]oct-1-yl]propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-[4-(Methoxycarbonyl)bicyclo[2.2.2]oct-1-yl]propanoic acid

Molecular Formula

C13H20O4

Molecular Weight

240.29 g/mol

IUPAC Name

3-(4-methoxycarbonyl-1-bicyclo[2.2.2]octanyl)propanoic acid

InChI

InChI=1S/C13H20O4/c1-17-11(16)13-7-4-12(5-8-13,6-9-13)3-2-10(14)15/h2-9H2,1H3,(H,14,15)

InChI Key

ZPNGPMYNCFCZCU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CCC(CC1)(CC2)CCC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Diester 11-2 (0.625 g, 1.90 mmol) was dissolved in a 1:1 mixture of ethyl acetate/methanol (30 mL), placed under nitrogen atmosphere, then treated with 10% Pd/C (500 mg) and 0.1 mL of acetic acid. The reaction was placed under hydrogen atmosphere and stirred vigorously for 2 hr. The resulting solution was filtered through celite and the solvent was removed under reduced pressure. The residue was partitioned between 200 mL of ethyl acetate and 200 mL of 1 N NaOH solution. The aqueous layer was separated and neutralized, then extracted three times with 50 mL of methylene chloride. The combined organic layers were dried over magnesium sulfate and the solvent was removed under reduced pressure to afford 3-[4-(methoxycarbonyl)bicyclo[2.2.2]oct-1-yl]propanoic acid (11-3). 1H NMR (500 MHz, CDCl3): δ 3.62 (3H, s), 2.20 (2H, broad t, J=9 Hz), 1.75 (6H, m), 1.47 (2H, broad t, J=9 Hz), 1.38 (6H, m) ppm.
Quantity
0.625 g
Type
reactant
Reaction Step One
Name
ethyl acetate methanol
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mg
Type
catalyst
Reaction Step Two

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